molecular formula C8H9N3 B3032681 2-Azido-1,4-dimethylbenzene CAS No. 35774-21-1

2-Azido-1,4-dimethylbenzene

Cat. No.: B3032681
CAS No.: 35774-21-1
M. Wt: 147.18 g/mol
InChI Key: HNHYOVLOYHXHKT-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-Azido-1,4-dimethylbenzene has several applications in scientific research:

Future Directions

The future directions for 2-Azido-1,4-dimethylbenzene could involve further exploration of its synthesis methods and reactions . Additionally, its potential applications in various fields could be investigated.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,4-dimethylbenzene typically involves the azidation of 1,4-dimethylbenzene (p-xylene). One common method is the direct azidation using azidotrimethylsilane (TMSN₃) in the presence of a catalyst such as copper(II) triflate (Cu(OTf)₂). The reaction proceeds under mild conditions and yields the desired azide compound .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure efficiency and scalability. The use of recyclable catalysts like Amberlyst-15 can facilitate the azidation of various alcohols, including p-xylene derivatives, to produce the corresponding azides .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1,4-dimethylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃).

Common Reagents and Conditions:

    Substitution: Azidotrimethylsilane (TMSN₃) and copper(II) triflate (Cu(OTf)₂) are commonly used for azidation.

    Cycloaddition: Copper(I) catalysts are often used in click chemistry reactions.

    Reduction: Triphenylphosphine (PPh₃) is a common reducing agent for azides.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Comparison with Similar Compounds

    2-Azido-1,3-dimethylbenzene: Similar structure but with the azido group at the 1 position and methyl groups at the 3 positions.

    2-Azido-1,4-dimethylbenzene: Similar structure but with different substituents on the benzene ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the azido group at the 2 position and methyl groups at the 1 and 4 positions provides distinct chemical properties compared to other azido-substituted benzenes .

Properties

IUPAC Name

2-azido-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-4-7(2)8(5-6)10-11-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHYOVLOYHXHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562793
Record name 2-Azido-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35774-21-1
Record name 2-Azido-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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